molecular formula C18H17FN2O B4186527 1-acetyl-3-(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole

1-acetyl-3-(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole

Cat. No. B4186527
M. Wt: 296.3 g/mol
InChI Key: ZYUXGACKUGQTGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-3-(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole is a chemical compound with potential applications in scientific research. The compound is synthesized through a multistep process and has been studied for its mechanism of action, biochemical and physiological effects, and potential use in laboratory experiments. In

Mechanism of Action

The mechanism of action of 1-acetyl-3-(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole is not fully understood. However, studies have shown that the compound may work by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It may also work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins.
Biochemical and Physiological Effects:
Studies have shown that 1-acetyl-3-(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole has anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have potential neuroprotective effects and may be useful in the treatment of Alzheimer's disease. Additionally, the compound has been shown to have potential anticancer effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-acetyl-3-(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole in lab experiments is its potential as an anti-inflammatory, analgesic, and antipyretic agent. It may also have potential neuroprotective and anticancer effects. However, one limitation is that the mechanism of action of the compound is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 1-acetyl-3-(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole. One direction is to further investigate the mechanism of action of the compound. Another direction is to explore its potential use in the treatment of Alzheimer's disease and cancer. Additionally, the compound may have potential use in the development of new anti-inflammatory, analgesic, and antipyretic agents.

Scientific Research Applications

1-acetyl-3-(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole has potential applications in scientific research. The compound has been studied for its potential use as an anti-inflammatory, analgesic, and antipyretic agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and cancer.

properties

IUPAC Name

1-[5-(4-fluorophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O/c1-12-3-5-15(6-4-12)18-11-17(20-21(18)13(2)22)14-7-9-16(19)10-8-14/h3-10,18H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUXGACKUGQTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(4-fluorophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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